molecular formula C12H14N2 B3120433 N-(beta-cyanoethyl)-1,2,3,4-tetrahydroquinoline CAS No. 2637-29-8

N-(beta-cyanoethyl)-1,2,3,4-tetrahydroquinoline

Cat. No. B3120433
CAS RN: 2637-29-8
M. Wt: 186.25 g/mol
InChI Key: BUDPVOZRKZGMCE-UHFFFAOYSA-N
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Description

“N-(beta-cyanoethyl)-1,2,3,4-tetrahydroquinoline” is a derivative of nucleoside phosphoramidites . Nucleoside phosphoramidites are derivatives of natural or synthetic nucleosides and are used to synthesize oligonucleotides, relatively short fragments of nucleic acid and their analogs .


Synthesis Analysis

The synthesis of “N-(beta-cyanoethyl)-1,2,3,4-tetrahydroquinoline” likely involves the use of phosphoramidite chemistry . This method involves the treatment of a protected nucleoside bearing a single free hydroxy group with phosphorodiamidite under the catalytic action of a weak acid . The amidite used to prepare commercial nucleoside phosphoramidites is 2-cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite, which is relatively stable .


Chemical Reactions Analysis

The chemical reactions involving “N-(beta-cyanoethyl)-1,2,3,4-tetrahydroquinoline” likely involve the synthesis of oligonucleotides . The building blocks are sequentially coupled to the growing oligonucleotide chain in the order required by the sequence of the product .

Mechanism of Action

The mechanism of action of “N-(beta-cyanoethyl)-1,2,3,4-tetrahydroquinoline” is likely related to its role in the synthesis of oligonucleotides . It is used as a building block in the synthesis of oligonucleotides, which are used in various applications in molecular biology and medicine .

Safety and Hazards

The safety data sheet for a similar compound, 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, indicates that it is hazardous. It can cause severe skin burns and eye damage, and it catches fire spontaneously if exposed to air . It is advisable to handle it with appropriate safety measures.

Future Directions

The future directions for “N-(beta-cyanoethyl)-1,2,3,4-tetrahydroquinoline” could involve its use in the synthesis of gene libraries . The trinucleotide synthons bear β-cyanoethyl groups at the phosphate residues, and thus can be used in standard oligonucleotide synthesis without additional steps for deprotection and work-up .

properties

IUPAC Name

3-(3,4-dihydro-2H-quinolin-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-8-4-10-14-9-3-6-11-5-1-2-7-12(11)14/h1-2,5,7H,3-4,6,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDPVOZRKZGMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(beta-cyanoethyl)-1,2,3,4-tetrahydroquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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